molecular formula C34H32N2O3 B307472 ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate

ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate

Cat. No. B307472
M. Wt: 516.6 g/mol
InChI Key: DAKNWTWXPXCMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate is a synthetic compound that is used in scientific research for its potential therapeutic applications. This compound is also known as DMF-DABCO-Et or Compound 29. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has also been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. However, one limitation is that this compound may not be suitable for use in vivo due to its low solubility and potential toxicity.

Future Directions

There are several future directions for research on ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential therapeutic applications in vivo, particularly in animal models of cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its potential use in combination with other cancer therapies.

Synthesis Methods

The synthesis of ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate involves several steps, including the reaction of 2-furaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 1,2-dimethyl-3-indolylmethyl chloride. The final step involves the reaction of the resulting intermediate with ethyl 4-bromobenzoate.

Scientific Research Applications

Ethyl 4-{5-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2-furyl}benzoate has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines.

properties

Molecular Formula

C34H32N2O3

Molecular Weight

516.6 g/mol

IUPAC Name

ethyl 4-[5-[bis(1,2-dimethylindol-3-yl)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C34H32N2O3/c1-6-38-34(37)24-17-15-23(16-18-24)29-19-20-30(39-29)33(31-21(2)35(4)27-13-9-7-11-25(27)31)32-22(3)36(5)28-14-10-8-12-26(28)32/h7-20,33H,6H2,1-5H3

InChI Key

DAKNWTWXPXCMMK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.